molecular formula C24H24N2O3 B2446578 N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide CAS No. 1207017-88-6

N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2446578
CAS No.: 1207017-88-6
M. Wt: 388.467
InChI Key: PUNNJRHQRMCDMS-UHFFFAOYSA-N
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Description

N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps, starting with the preparation of the benzyloxybenzyl and phenylethylamine intermediates. These intermediates are then reacted with oxalyl chloride to form the oxalamide linkage. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyloxybenzaldehyde, while reduction could produce a simpler amine derivative.

Scientific Research Applications

N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methoxybenzyl)-N2-(1-phenylethyl)oxalamide
  • N1-(4-ethoxybenzyl)-N2-(1-phenylethyl)oxalamide
  • N1-(4-(benzyloxy)benzyl)-N2-(1-methylpropyl)oxalamide

Uniqueness

N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its benzyloxy and phenylethyl groups provide a balance of hydrophobic and hydrophilic characteristics, making it versatile for various research and industrial applications.

Properties

IUPAC Name

N'-(1-phenylethyl)-N-[(4-phenylmethoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-18(21-10-6-3-7-11-21)26-24(28)23(27)25-16-19-12-14-22(15-13-19)29-17-20-8-4-2-5-9-20/h2-15,18H,16-17H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNNJRHQRMCDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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